5-(4-hydroxy-3-methoxybenzylidene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-(4-hydroxy-3-methoxybenzylidene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound known for its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-hydroxy-3-methoxybenzylidene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 1,3-diphenylbarbituric acid under basic conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
5-(4-hydroxy-3-methoxybenzylidene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-hydroxy-3-methoxybenzylidene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-hydroxy-3-methoxybenzylidene)-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-(4-hydroxy-3-methoxybenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
The unique combination of hydroxy and methoxy groups in 5-(4-hydroxy-3-methoxybenzylidene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione distinguishes it from similar compounds
Properties
IUPAC Name |
5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5/c1-31-21-15-16(12-13-20(21)27)14-19-22(28)25(17-8-4-2-5-9-17)24(30)26(23(19)29)18-10-6-3-7-11-18/h2-15,27H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRCFBAJGFSBNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419986 |
Source
|
Record name | SBB043729 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50419986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300830-25-5 |
Source
|
Record name | SBB043729 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50419986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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